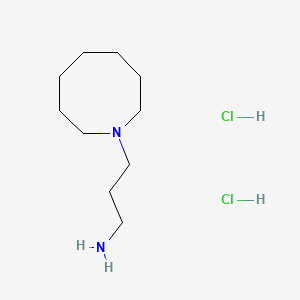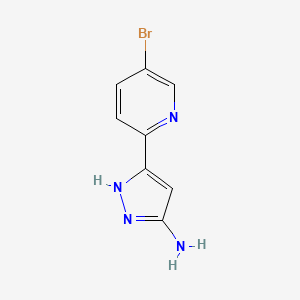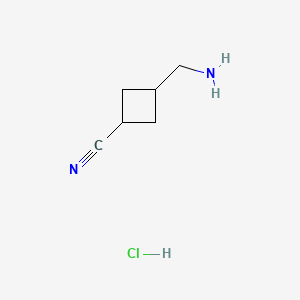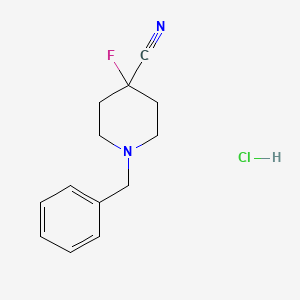
1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C13H16ClFN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a benzyl group, a fluorine atom, and a carbonitrile group attached to the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Benzyl Group: Benzylation is typically performed using benzyl halides in the presence of a base.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
Scientific Research Applications
1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties. The benzyl group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. The carbonitrile group can participate in hydrogen bonding and other interactions with target molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride can be compared with other similar compounds, such as:
4-Fluoropiperidine-4-carbonitrile hydrochloride: Lacks the benzyl group, resulting in different chemical and biological properties.
1-Benzyl-4-hydroxypiperidine-4-carbonitrile hydrochloride:
1-Benzyl-4-chloropiperidine-4-carbonitrile hydrochloride: Substitutes the fluorine atom with chlorine, affecting the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C13H16ClFN2 |
|---|---|
Molecular Weight |
254.73 g/mol |
IUPAC Name |
1-benzyl-4-fluoropiperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H15FN2.ClH/c14-13(11-15)6-8-16(9-7-13)10-12-4-2-1-3-5-12;/h1-5H,6-10H2;1H |
InChI Key |
MEJHOHKEZPVKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)F)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13471902.png)
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
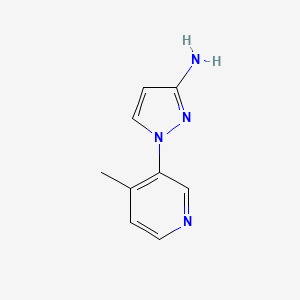


![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)

![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)
